molecular formula C9H7IN2 B2435451 6-Iodoquinolin-2-amine CAS No. 880144-59-2

6-Iodoquinolin-2-amine

Cat. No. B2435451
Key on ui cas rn: 880144-59-2
M. Wt: 270.073
InChI Key: YUBZQDYTYGQTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241893B2

Procedure details

A mixture of 6-iodo-quinolin-2-ylamine (200 mg, 0.74 mmol), triethylamine (0.26 mL, 1.85 mmol), diphenylpropylphosphine (dpp, 17 uL, 0.074 mmol) and palladium(II) acetate (17 mg, 0.074 mmol) in dry N,N-dimethylformamide (4 mL) in pressure tube was stirred under carbon monoxide at 75 psi at room temperature for 10 min. After addition of trihexylsilane (0.53 mL, 1.5 mmol), the mixture was then stirred under carbon monoxide at 75 psi at 80° C. for 4 h. The reaction was allowed to cool to 25[ ]C and then extracted with methylene chloride (2×50 mL). The combined organic layers were successively washed with water (3×50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70–230 mesh, ethyl acetate) afforded 2-amino-quinoline-6-carbaldehyde (30 mg, 24%) as a solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH2:12])[CH:6]=[CH:5]2.C(N(CC)CC)C.C1(C(C2C=CC=CC=2)CCP)C=CC=CC=1.C([SiH](CCCCCC)CCCCCC)CCCCC.CN(C)[CH:57]=[O:58]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:57]=[O:58])[CH:3]=2)[N:8]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
IC=1C=C2C=CC(=NC2=CC1)N
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCP)C1=CC=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
17 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(CCCCC)[SiH](CCCCCC)CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under carbon monoxide at 75 psi at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred under carbon monoxide at 75 psi at 80° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25[ ]C
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were successively washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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